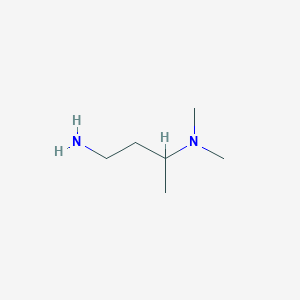

N-(3-amino-1-methylpropyl)-N,N-dimethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cooperative Intramolecular Hydrogen Bonding Effect and Basicity

The study of N-[3-(dimethylamino)propyl] and N-[4-(dimethylamino)butyl] derivatives of 2,3-diamino-cycloprop-2-ene-1-imine (CPI) reveals their high gas phase proton affinities and pronounced basicities in acetonitrile. These properties are attributed to the stability of the resulting conjugate acids, which benefit from aromatization, cationic resonance, and cooperative intramolecular hydrogen bonding. The tris-substituted CPIs, in particular, exhibit superbasic properties due to enhanced hydrogen bonding effects. The N-[4-(dimethylamino)butyl] side chains contribute more to the stability upon protonation compared to the propyl chain derivatives .

Synthesis of Heterocyclic Systems

Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was synthesized from N-acetylglycine, which was then used to create various heterocyclic systems. Depending on the reaction conditions and substituents, this compound can form different heterocyclic compounds, including pyrimidinones, pyranones, and pyranoazines. The orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was confirmed by X-ray analysis .

Synthesis and Structure of Quaternary Ammonium Salts

Quaternary N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)ammonium salts were synthesized from various aromatic and aliphatic amines. The structures of these salts were identified using NMR spectra, and the structure of one particular salt was further elucidated by X-ray diffractometry. However, attempts to synthesize similar salts with tri-n-propylamine and tri-n-butylamine were unsuccessful .

Methylation-Resistant Amine

The study of 3,3'-N,N'-Bis(amino)-2,2'-bipyridine showed that it is resistant to methylation due to the formation of intramolecular hydrogen bonds and the potential for ring methylation. Attempts to tetramethylate this molecule resulted in complex mixtures, with only 3,3'-N,N'-bis(methylamino)-2,2'-bipyridine being isolated and structurally confirmed by X-ray crystallography .

Formation of Dimethylamines

N,1-Bis [5-(3-substituted)-[1,2,4] oxadiazolyl] dimethylamines were synthesized through the reaction of creatinine with primary aliphatic nitro compounds and acetyl chloride. The structure of these compounds was determined by single crystal X-ray analysis .

Host-Guest Chemistry and Inclusion Compounds

The inclusion compound of 2-[o-(triphenylphosphoranylidenamino)benzyliden]amino-1H-2,3-dihydroindazol-3-one with isopropylamine and water was studied. The crystal structure consists of dimeric salt-like aggregates formed by strong hydrogen bonds. Six other inclusion compounds were prepared with different amines and characterized by NMR, showing two different arrangements of the host in anionic form with the guests .

Wissenschaftliche Forschungsanwendungen

Anticholinesterase Drug Development

A compound related to N-(3-amino-1-methylpropyl)-N,N-dimethylamine, named aminostigmine, has been studied for its anticholinesterase properties. This drug form was developed and approved for clinical use, indicating its potential in medical applications (Prozorovskii et al., 2004).

Chromatographic Behavior Study

The chromatographic behavior of aminostigmine, which contains a structure similar to N-(3-amino-1-methylpropyl)-N,N-dimethylamine, was studied for its application in quantitative drug analysis. This research is crucial for the development of analytical methods for such drugs (Bobrov et al., 2000).

Synthesis of N-Methyl- and N-Alkylamines

Research on the synthesis of N-methyl- and N-alkylamines, which are structurally related to N-(3-amino-1-methylpropyl)-N,N-dimethylamine, has been conducted. These compounds are significant in academic research and industrial production, demonstrating the broader applicability of such structures in chemistry (Senthamarai et al., 2018).

Microbial Degradation Studies

Studies on microbial degradation involving compounds similar to N-(3-amino-1-methylpropyl)-N,N-dimethylamine, like N,N-dimethylformamide, highlight the environmental and biotechnological relevance of these substances. This research can contribute to the understanding of biodegradation processes in industrial wastewater (Zhou et al., 2018).

Eigenschaften

IUPAC Name |

3-N,3-N-dimethylbutane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(4-5-7)8(2)3/h6H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNAAVUZNWPXDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611640 |

Source

|

| Record name | N~3~,N~3~-Dimethylbutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-1-methylpropyl)-N,N-dimethylamine | |

CAS RN |

60978-33-8 |

Source

|

| Record name | N~3~,N~3~-Dimethylbutane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Amino-1-methylpropyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)